

Application Note: Identification and Quantification of 4-Hydroxylysine in Peptides by Mass Spectrometry

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Compound of Interest

Compound Name: 4-Hydroxylysine

Cat. No.: B1204564

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Audience: Researchers, scientists, and drug development professionals.

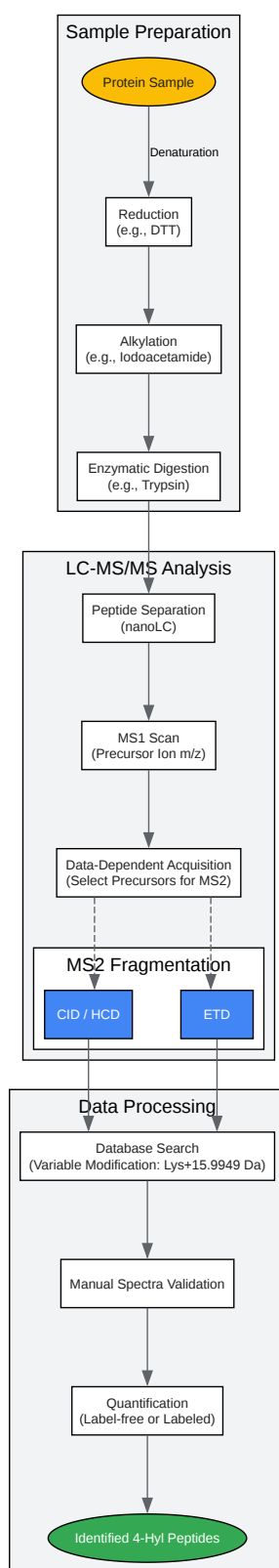
Introduction Post-translational modifications (PTMs) are critical for the function and regulation of proteins. One such modification is the hydroxylation of lysine to form hydroxylysine (Hyl), a key modification in proteins like collagen.^{[1][2]} This modification, catalyzed by lysyl hydroxylases, is essential for the formation of stable collagen cross-links and for subsequent glycosylation, both of which are vital for the structural integrity of the extracellular matrix.^{[2][3]} Aberrant lysine hydroxylation is associated with various diseases, making the accurate identification and quantification of **4-hydroxylysine** (4-Hyl) in peptides a crucial aspect of biomedical and pharmaceutical research.

Peptide mapping by liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for identifying and characterizing PTMs.^[4] This application note provides a detailed protocol for the identification of **4-hydroxylysine** in peptides using a standard proteomics workflow involving enzymatic digestion followed by LC-MS/MS analysis.

Principle of the Method The method is based on a "bottom-up" proteomics approach. Proteins of interest are first enzymatically digested, typically with trypsin, to generate a complex mixture of peptides. These peptides are then separated using reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument acquires full scan mass spectra (MS1) to determine the precursor masses of the eluting peptides. A +15.9949 Da mass shift on a lysine-containing peptide is indicative of a potential hydroxylation event.

To confirm the modification and pinpoint its location, selected precursor ions are subjected to tandem mass spectrometry (MS/MS or MS2) for fragmentation.[5] Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), are employed to generate characteristic fragment ions.[6][7] Analysis of the resulting MS/MS spectra allows for the confirmation of the peptide sequence and the precise localization of the **4-hydroxylysine** residue.[4]

Experimental Workflow Diagram



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Caption: Workflow for **4-hydroxylysine** identification in peptides.

Detailed Experimental Protocol

This protocol outlines the key steps from sample preparation to data analysis.

Materials and Reagents

- Protein Sample: Purified protein or complex protein lysate.
- Denaturation/Reduction Buffer: 6 M Guanidine HCl, 10 mM Dithiothreitol (DTT), 25 mM TRIS, pH 8.1.[\[4\]](#)
- Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 25 mM TRIS, pH 8.1. (Prepare fresh and protect from light).
- Digestion Buffer: 25 mM TRIS, 1-2 mM CaCl₂, pH 8.1.[\[4\]](#)
- Enzyme: Sequencing-grade modified Trypsin.
- Quenching Solution: 5% Formic Acid (FA).
- LC Solvents:
 - Solvent A: 0.1% Formic Acid in ultrapure water.
 - Solvent B: 0.1% Formic Acid in acetonitrile.

Sample Preparation and Digestion

- Denaturation and Reduction:
 - Dissolve the protein sample in Denaturation/Reduction Buffer.
 - Incubate at 37°C for 1 hour.[\[4\]](#)
- Buffer Exchange (Optional but Recommended):
 - Remove the denaturant (guanidine) using a desalting column (e.g., NAP-5 or PD-10) equilibrated with Digestion Buffer.[\[4\]](#) This improves enzyme efficiency.

- Alkylation:
 - Add the freshly prepared IAA solution to the sample to a final concentration of ~20-25 mM.
 - Incubate for 30 minutes at room temperature in the dark.
- Enzymatic Digestion:
 - Add trypsin to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).[8]
 - Incubate overnight (12-16 hours) at 37°C.[9]
- Quenching and Cleanup:
 - Stop the digestion by adding formic acid to a final concentration of 0.5-1%, lowering the pH to <3.[8]
 - Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis. Elute peptides with a solution containing acetonitrile and formic acid.
 - Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis

- Sample Resuspension: Reconstitute the dried peptides in an appropriate volume of Solvent A (e.g., 20-50 µL).
- Liquid Chromatography:
 - Load the peptide sample onto a C18 trap column and then separate on a C18 analytical column using a nanoflow liquid chromatography system.[5]
 - Apply a linear gradient of Solvent B (e.g., 2% to 40% B over 60-90 minutes) at a flow rate of ~300 nL/min.[5]
- Mass Spectrometry:

- Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.[5]
- Set the instrument to operate in a data-dependent acquisition (DDA) mode.
- MS1 Scan: Acquire full scan spectra over a mass range of m/z 350-1800 at a high resolution (e.g., 60,000).
- MS2 Scans: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
 - CID/HCD: This is the standard fragmentation method for peptide sequencing. It produces mainly b- and y-type fragment ions.[6][7]
 - ETD: This method is particularly useful for PTM analysis as it often preserves the modification on the amino acid side chain while cleaving the peptide backbone, generating c- and z-type ions.[7][10] It is highly effective for localizing the modification site, especially on larger peptides. It is recommended to include ETD fragmentation in the method, if available.[5]

Data Analysis

- Database Searching:
 - Process the raw MS data using a database search engine (e.g., Mascot, Sequest, MaxQuant).
 - Search against a relevant protein database (e.g., Swiss-Prot) with the species of the sample specified.
 - Set the search parameters to include:
 - Enzyme: Trypsin.
 - Fixed Modification: Carbamidomethyl (C) for cysteine alkylation.
 - Variable Modifications: Oxidation (M) and Hydroxylation (K). The mass shift for hydroxylation is +15.9949 Da.

- Peptide and Fragment Mass Tolerances: Set according to the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for high-resolution data).
- Validation and Site Localization:
 - Filter the search results based on a false discovery rate (FDR) of $\leq 1\%$.
 - Manually inspect the MS/MS spectra of peptides identified with a lysine hydroxylation.
 - Confirm the presence of a comprehensive series of fragment ions (b, y, c, or z ions) that support the peptide sequence.
 - Verify that the mass shift of +16 Da is localized to a specific lysine residue by identifying fragment ions that flank the modified site. For example, in a CID spectrum, if the y-ion series shows a +16 Da shift after a specific lysine while the b-ion series does not, it confirms the modification site.[\[4\]](#)

Data Presentation: Quantitative Analysis

Quantification of **4-hydroxylysine** occupancy can be performed using either label-free or stable isotope-labeling methods. The following table provides an example of how to present such quantitative data, showing the percentage of a specific lysine residue that is hydroxylated under different conditions.

Peptide Sequence	Modification Site	Condition A (% Occupancy)	Condition B (% Occupancy)
GSDKGEP(K)GEAGA PGPQG	K-124	15.2%	45.8%
AT(K)GDRGEAGPAG PAGPPG	K-87	92.1%	88.5%
GEPPG(K)TGPPAGPQG PSG	K-211	5.5%	2.1%

This table represents example data for illustrative purposes.

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